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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

. Get Quote

Cat. No.: B13610684

Executive Summary & Compound Profile

2-(3-Ethoxyphenyl)morpholine is a substituted phenylmorpholine, structurally characterized
by a morpholine ring substituted at the 2-position with a phenyl ring bearing an ethoxy group at
the meta (3) position. It is a regioisomer of potential novel psychoactive substances (NPS) and
shares structural homology with phenmetrazine (3-methyl-2-phenylmorpholine).

Differentiation of this compound from its isomers (2-ethoxy, 4-ethoxy) and analogs
(phenmetrazine, 3-fluorophenmetrazine) requires a precise understanding of electron ionization
(El) fragmentation mechanisms, specifically the interplay between the morpholine ring cleavage
and the stability of the ethoxy-substituted benzyl moieties.

Property Data

IUPAC Name 2-(3-Ethoxyphenyl)morpholine
Molecular Formula C12H17NO2

Molecular Weight 207.27 g/mol

Monoisotopic Mass 207.1259 Da

Key Structural Features

Secondary amine (Morpholine), Ether linkage
(Ethoxy), Chiral center (C2)
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Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation patterns, the following standardized protocol is
recommended. This method minimizes thermal degradation and optimizes the detection of
diagnostic ions.

Sample Preparation

o Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate or
dichloromethane.

» Derivatization (Optional but Recommended): Acylation with PFPA (Pentafluoropropionic
anhydride) or TFA (Trifluoroacetic anhydride) is highly recommended to improve peak shape
and provide additional mass spectral tags for differentiation from regioisomers.

o Protocol: Incubate 50 pL extract with 50 pL PFPA at 60°C for 20 mins. Evaporate and
reconstitute in ethyl acetate.

Instrumental Parameters (Agilent 5977/7890 equivalent)

« Inlet: Splitless mode, 250°C.
e Column: Rxi-5Sil MS or HP-5MS (30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium, constant flow 1.0 mL/min.
e Oven Program:
o Hold at 80°C for 1 min.
o Ramp 15°C/min to 280°C.
o Hold at 280°C for 5 min.
e MS Source: Electron lonization (EIl) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

e Scan Range: m/z 40-450.
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Fragmentation Analysis (The Core Mechanism)

The mass spectrum of 2-(3-Ethoxyphenyl)morpholine under 70 eV El is governed by alpha-
cleavage initiated by the morpholine nitrogen and benzylic cleavage influenced by the ethoxy
substituent.

Primary Fragmentation Pathway

Unlike phenmetrazine, which contains a 3-methyl group, 2-(3-Ethoxyphenyl)morpholine lacks
substitution on the carbon adjacent to the nitrogen (C3). This structural difference shifts the

base peak.

e Molecular lon (M+[1][2]*):m/z 207. Typically of moderate intensity due to the stabilizing effect
of the aromatic ring and the ether oxygen.

o Base Peak (a-Cleavage):m/z 57 (CsH7N™).

o Mechanism:[2] lonization of the nitrogen lone pair triggers alpha-cleavage of the C2—C3
bond or the C2—Phenyl bond. In unsubstituted morpholine rings (at C3), the formation of
the iminium ion [CH2=NH-CH2—CH3]* or its rearranged product (CsH7N*) is favored.

o Contrast: Phenmetrazine (3-methyl) yields a base peak at m/z 71 due to the retention of
the methyl group in the fragment. The shift from 71 to 57 is the primary differentiator
between 3-methyl substituted and unsubstituted morpholine analogs.

e Morpholine Ring Retention:m/z 86.

o Loss of the entire substituted phenyl radical (CsHoO¢) leaves the morpholine cation
(CaHsNO™).

Secondary Pathway: Ethoxy-Benzyl Fragments

The ethoxy group on the phenyl ring provides a secondary diagnostic series distinct from
fluorinated or unsubstituted analogs.

o Substituted Benzyl Cation:m/z 135 (CsH70O2").
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o Mechanism:[2] Cleavage of the bond between the morpholine ring and the phenyl ring
(Benzylic cleavage) generates the 3-ethoxyphenyl cation.

e Phenolic Rearrangement:m/z 107 (C7H70%).

o Mechanism:[2] McLafferty-like rearrangement or loss of ethylene (Cz2Ha, 28 Da) from the
ethoxy group of the m/z 135 fragment. This "Hydroxyphenyl" ion is characteristic of
ethoxy-substituted aromatics.

e Tropylium-like lon:m/z 121 (C7HsO2%* or CsHoO™).

o Loss of methyl radical from the ethoxy group.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

Base Peak
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Molecular lon
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Caption: Mechanistic fragmentation pathway of 2-(3-Ethoxyphenyl)morpholine showing the
origin of the base peak (m/z 57) and diagnostic aromatic ions.

Comparative Analysis: Target vs. Alternatives

Differentiation from structural isomers and pharmacological analogs is critical for forensic
reporting.

Table 1: lon Comparison Matrix
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Ke
Molecular lon Base Peak . o . Structural
Compound Diagnostic . .
(M+) (m/z) Differentiator
lons
2-(3- Unsubstituted
Ethoxyphenyl)mo 207 57 86, 135, 107 C3; Ethoxy group
rpholine (loss of 28).
3-Methyl group
Phenmetrazine 177 71 70, 91, 56 causes +14 shift
in base peak.
3- 3-Methyl group
Fluorophenmetra 195 71 109, 70 present; Fluorine
zine on ring.
5 No ethoxy group;
] Aromatic ions
Phenylmorpholin 163 57 86, 91, 77
are
e
unsubstituted.

Differentiation from Regioisomers (2-Ethoxy / 4-Ethoxy)

The mass spectra of 2-, 3-, and 4-ethoxyphenyl regioisomers are nearly identical (isobaric).

o MS Distinction: The Ortho (2-ethoxy) isomer often shows a more intense [M - EtOH] peak
due to the proximity of the ether oxygen to the amine hydrogen, facilitating a specific
elimination effect (Ortho Effect). The Meta (3-ethoxy) and Para (4-ethoxy) isomers are
difficult to distinguish by MS alone.

o Chromatographic Distinction: Retention time is the primary tool. On non-polar columns (e.g.,
DB-5), the elution order is typically:

o

2-Ethoxy (Ortho) - Elutes first (Steric shielding, lower boiling point).

[¢]

3-Ethoxy (Meta) - Intermediate.

[¢]

4-Ethoxy (Para) - Elutes last (Most linear/planar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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